molecular formula C27H26N6O4S2 B1219318 Padac CAS No. 77449-91-3

Padac

Cat. No. B1219318
CAS RN: 77449-91-3
M. Wt: 562.7 g/mol
InChI Key: FCHBECOAGZMTFE-ZEQKJWHPSA-N
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Description

Padac, also known as 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, is a synthetic compound that belongs to the class of phenethylamine derivatives. It has been found to have potential applications in scientific research due to its unique biochemical and physiological effects.

Scientific Research Applications

Chromogenic Cephalosporin for Beta-Lactamase Testing

PADAC, a chromogenic cephalosporin, changes color from purple to yellow upon cleavage of its beta-lactam ring, making it a valuable tool in beta-lactamase diagnostic testing. This property is particularly useful for identifying bacterial strains that produce beta-lactamase, an enzyme that confers resistance to many antibiotics. PADAC's effectiveness is comparable to nitrocefin, another chromogenic cephalosporin, but it offers advantages such as stability in human serum and various culture media, and it is not prone to non-enzyme-related color changes. This makes PADAC a promising alternative for beta-lactamase testing in clinical and research microbiology laboratories (Jones, Wilson, & Novick, 1982).

PADAC in Water Treatment Analysis

PADAC has applications in water treatment, specifically in the determination of residual concentrations of polymeric flocculants like polyallyldimethylammonium chloride (PADAC) in water. Using ion associates between PADAC and triphenylmethane dyes, rapid procedures can be developed for analyzing water of different types. This process allows for effective monitoring of the presence of these flocculants in drinking water, sewage waters, and other hydrochemical objects, ensuring water safety and treatment efficacy (Antonova & Vershinin, 2008).

PADAC in the Study of Beta-Lactamase Activity

PADAC is also utilized in a beta-lactamase assay method using agar plates. This approach allows for the semi-quantitative determination of beta-lactamase activity in bacteria. The formation of a yellow zone around bacterial colonies on the agar plate indicates the presence of beta-lactamase activity. This method is valuable for studying the enzyme kinetics and the resistance mechanisms of bacteria against beta-lactam antibiotics (Kobayashi, Arai, Hayashi, & Sakaguchi, 1988).

Application in Rapid Detection of Penicillinase-Producing Bacteria

PADAC can be used for the rapid detection of penicillinase-producing Neisseria gonorrhoeae (PPNG) directly on urethral exudates. This application of PADAC provides a simple, rapid, reliable, and sensitive method for detecting PPNG, which is crucial for timely and effective treatment of gonorrhea (Hervé, Georges, Massanga, & Martin, 1989).

PADAC in Data Assimilation for Paleoclimate Research

PADAC, in the context of Paleoclimate Data Assimilation (PDA), plays a significant role in reconstructing past climate by optimally estimating past climate states. This is achieved by combining climate signals recorded in proxies (e.g., tree rings, ice cores) with dynamic mechanisms of climate systems represented by climate models. PDA, including PAD, is essential for understanding past climate change mechanisms and predicting future climate scenarios (Fang & Li, 2016).

properties

IUPAC Name

(6R,7R)-3-[[2-[[4-(dimethylamino)phenyl]diazenyl]pyridin-1-ium-1-yl]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4S2/c1-31(2)19-10-8-18(9-11-19)29-30-21-7-3-4-12-32(21)15-17-16-39-26-23(25(35)33(26)24(17)27(36)37)28-22(34)14-20-6-5-13-38-20/h3-13,23,26H,14-16H2,1-2H3,(H-,28,34,36,37)/t23-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHBECOAGZMTFE-ZEQKJWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228160
Record name Pyridine-2-azo-4-dimethylaniline cephalosporin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Padac

CAS RN

77449-91-3
Record name Pyridine-2-azo-4-dimethylaniline cephalosporin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077449913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-2-azo-4-dimethylaniline cephalosporin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,500
Citations
WS Faraci, RF Pratt - Journal of the American Chemical Society, 1984 - ACS Publications
… Reaction of the TEM-2 /3-lactamase14 (3-12 µ ) with the chromogenic cephalosporin PADAC (pyridine-2-azo-4/-(/V/,yVdimethylaniline) cephalosporin, la) (13 µ ) was … For …
Number of citations: 94 pubs.acs.org
G Hochweller, H Frese, V Heynen… - IEEE Transactions on …, 1981 - ieeexplore.ieee.org
… of independent microcomputers (based on the TMS 9900) within a group of PADAC crates. … PADAC I/O modules and a common database (256 kbytes of memory) via the shared PADAC …
Number of citations: 5 ieeexplore.ieee.org
S Kobayashi, S Arai, S Hayashi… - Antimicrobial agents and …, 1988 - Am Soc Microbiol
… 2-azo-p-dimethylaniline chromophore (PADAC), one of the … showing enzyme hydrolysis of PADAC (PADAC hydrolysis zone) … a new method of estimating ,-lactamase with PADAC agar. …
Number of citations: 25 journals.asm.org
JP Anhalt, R Nelson - Antimicrobial Agents and Chemotherapy, 1982 - Am Soc Microbiol
… Thus, unlike nitrocefin, Padac changes from a dark violet to yellow when acted on by a ,-lactamase. … We were unable to detect any P-lactamaseproducing staphylococci with Padac test strips (Table …
Number of citations: 8 journals.asm.org
RN Jones, HW Wilson, WJ Novick Jr - Journal of clinical …, 1982 - Am Soc Microbiol
… In this report we compared the in vi ties of PADAC with those previously I for other chromogenic substrates (nitre cephacetrile). These investigations incl antimicrobial activityof each …
Number of citations: 76 journals.asm.org
F Hernández, J Pinochet, MA Moreno, JJ Martínez… - Scientia …, 2010 - Elsevier
… , Evrica and PADAC 01-47. The yield efficiency was significantly greater on PADAC 01-47, … Thus, differences in precocity among rootstocks became evident, PADAC 01-47 being the …
Number of citations: 66 www.sciencedirect.com
C Font i Forcada, G Reig, L Mestre, P Mignard… - Agronomy, 2020 - mdpi.com
… confirm that the plum based hybrids “PADAC 04-01” and “PADAC 99-05” induced fruits with … In a rootstock trial established in a peach production area of Tunisia, the hybrid “PADAC 04-…
Number of citations: 20 www.mdpi.com
P Legua, J Pinochet, MÁ Moreno, JJ Martínez… - Scientia …, 2012 - SciELO Brasil
… PADAC 99-05, although it did not differ from GF-677, PADAC … Trees grafted on PADAC 99-05 and PADAC 9912-03 would have … would be found on PADAC 99-05 and PADAC 9912-03. …
Number of citations: 16 www.scielo.br
CF i Forcada, G Reig, R Giménez, P Mignard… - Scientia …, 2019 - Elsevier
… Among the thirteen rootstocks used in this study, the interspecific hybrids PADAC 04-01, PADAC 04-03, PADAC 9902-01 and PADAC 99-05, as well as the ‘Pollizo de Murcia’ plum …
Number of citations: 28 www.sciencedirect.com
RI Lehrer, A Barton, T Ganz - Journal of immunological methods, 1988 - Elsevier
… extracellular and periplasmic PADAC concentration is maximum at the beginning of our assay when PADAC hydrolysis is virtually nil, any increase in the rate of PADAC hydrolysis must …
Number of citations: 260 www.sciencedirect.com

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